2-Amino-4-methyl-6-phenyl-1,3,5-triazine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-6-phenyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-7-12-9(14-10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXHEJIGZKADPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274558 | |
| Record name | 2-Amino-4-methyl-6-phenyl-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1853-91-4 | |
| Record name | 4-Methyl-6-phenyl-1,3,5-triazin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1853-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-methyl-6-phenyl-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Mechanisms of 2 Amino 4 Methyl 6 Phenyl 1,3,5 Triazine Analogs
Nucleophilic Substitution Reactions on the Triazine Core
Nucleophilic aromatic substitution (SNAr) is a hallmark reaction of 1,3,5-triazine (B166579) derivatives, particularly those bearing good leaving groups like halides. arkat-usa.orgacs.org The reaction proceeds via a two-stage process involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The rate of reaction is enhanced by the presence of electron-withdrawing groups on the triazine ring, which stabilize this anionic intermediate. masterorganicchemistry.comnih.gov
Directed Substitution at Electrophilic Centers
The synthesis of substituted 1,3,5-triazine analogs often begins with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), a versatile precursor that allows for controlled, stepwise substitution of its three chlorine atoms. arkat-usa.org This sequential substitution is a prime example of directed substitution, where different nucleophiles can be introduced in a specific order by carefully controlling the reaction temperature. The carbon atoms of the triazine ring are the electrophilic centers, and the reactivity of the C-Cl bonds decreases with each successive substitution.
The first chlorine atom is highly reactive and can be substituted at low temperatures, typically around 0 °C. The second chlorine is less reactive and requires ambient or room temperature for substitution. The final chlorine atom is the least reactive and necessitates elevated temperatures, often between 70-100 °C, to be displaced. arkat-usa.org This temperature-dependent reactivity allows for the synthesis of tri-substituted triazines with three different functional groups, providing a powerful tool for creating diverse molecular architectures.
| Substitution Step | Typical Reaction Temperature | Relative Reactivity of C-Cl Bond |
|---|---|---|
| First Chlorine Atom | 0 °C | High |
| Second Chlorine Atom | Room Temperature (~20-25 °C) | Medium |
| Third Chlorine Atom | 70-100 °C | Low |
Influence of Substituents on Reactivity Profiles
The nature of the substituents on the 1,3,5-triazine core has a profound effect on its reactivity towards nucleophiles. Once a substituent is added to the ring, it modifies the electron density and, consequently, the susceptibility of the remaining positions to further attack.
Electron-donating groups (EDGs), such as amino (-NH₂) or alkoxy (-OR) groups, increase the electron density of the triazine ring. This makes the ring less electrophilic and deactivates it towards subsequent nucleophilic substitution. researchgate.net For instance, after the substitution of one chlorine atom on cyanuric chloride with an amine, the introduction of the second and third nucleophiles becomes more difficult and requires more forcing conditions. arkat-usa.org It has been noted that once an amine group is incorporated, it can prevent the incorporation of other types of nucleophiles, such as phenols or thiols, under certain conditions. arkat-usa.org
Conversely, electron-withdrawing groups (EWGs) decrease the electron density of the ring, making it more electrophilic and thus more reactive towards nucleophiles. masterorganicchemistry.com This principle is fundamental in activating aromatic systems for SNAr reactions. The triazine ring itself, with its three nitrogen atoms, acts as a strong electron-withdrawing system, which is why cyanuric chloride is so reactive in the first place.
Oxidation and Reduction Pathways
While nucleophilic substitution is a dominant reaction pathway, 2-amino-1,3,5-triazine analogs can also undergo oxidation and reduction reactions, often involving the substituents or the ring itself. These transformations provide routes to novel functionalized triazine derivatives.
A notable oxidative pathway involves the reaction of 2-amino nih.govnih.govrsc.orgtriazines with ketones. nih.govnih.gov Depending on the reaction conditions, this can lead to two different products through selective oxidation or oxidative C-C bond cleavage. nih.gov
Synthesis of N-( nih.govnih.govrsc.orgtriazin-2-yl) α-ketoamides: In the presence of a copper catalyst (CuCl) and iodine (I₂) in DMSO at 120 °C, 2-amino nih.govnih.govrsc.orgtriazines react with ketones to form α-ketoamides. The proposed mechanism involves the initial formation of an intermediate from the ketone and iodine, which is then oxidized and reacts with the amino-triazine. nih.gov
Synthesis of N-( nih.govnih.govrsc.orgtriazin-2-yl) amides: Under slightly different conditions (e.g., using CuCl₂ as the catalyst), the reaction can proceed via an oxidative cleavage of the C-C bond in the ketone. This pathway leads to the formation of N-triazinyl amides and an aldehyde byproduct. nih.gov
These reactions demonstrate that the amino group on the triazine ring can participate in oxidative C-N bond formation under specific catalytic conditions, expanding the synthetic utility of these compounds beyond simple substitution reactions. nih.govnih.govdntb.gov.ua
| Product Type | Catalyst System | Reaction Type | Reference |
|---|---|---|---|
| N-( nih.govnih.govrsc.orgtriazin-2-yl) α-ketoamide | CuCl / I₂ | Oxidation | nih.gov |
| N-( nih.govnih.govrsc.orgtriazin-2-yl) amide | CuCl₂ | Oxidative C-C Bond Cleavage | nih.gov |
Coupling Reactions for Extended Molecular Architectures
To build larger, more complex molecules, modern cross-coupling reactions are invaluable. Halogenated 1,3,5-triazines are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions. These methods allow for the formation of new carbon-carbon bonds, linking the triazine core to various aryl, heteroaryl, or vinyl groups. rsc.org
The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is widely used to synthesize biaryl compounds. wikipedia.org Chloro-triazines can be effectively coupled with arylboronic acids using a palladium catalyst and a base. rsc.orgresearchgate.net This reaction is highly versatile and tolerant of many functional groups, making it a powerful tool for creating extended π-conjugated systems based on the triazine core. researchgate.net
The general mechanism for palladium-catalyzed cross-coupling involves a catalytic cycle of three main steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the triazine. libretexts.org
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. wikipedia.org
Reductive Elimination: The two organic groups couple, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org
These coupling reactions have been instrumental in the development of triazine-based materials for applications in solar cells and other optoelectronic devices. researchgate.net
Hydrolytic Stability and Environmental Degradation Mechanisms
The stability of 2-amino-1,3,5-triazine derivatives in aqueous environments is crucial for their application and environmental fate. Hydrolysis is a primary chemical degradation pathway for s-triazines, often influenced by pH and microbial activity. unl.edumdpi.com
Stability in Varying pH Conditions
The hydrolytic degradation of s-triazines is highly dependent on pH. Chemical hydrolysis is generally slow at neutral pH but is catalyzed by both acidic and basic conditions. However, for many s-triazine herbicides like atrazine (B1667683), the rate of abiotic hydrolysis is significantly greater as pH decreases. unl.edu
Acidic Conditions (Low pH): In acidic solutions, the nitrogen atoms in the triazine ring can become protonated. tcu.edu This protonation increases the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack by water. This acid-catalyzed hydrolysis leads to the replacement of substituents (like chlorine in herbicide analogs, or potentially other groups) with hydroxyl groups. unl.edu For some triazines, persistence is shortest in soils with a pH below 6. unl.edu
Neutral Conditions (pH ~7): Near neutral pH, the rate of chemical hydrolysis is typically at its minimum. The stability of the triazine ring is greatest in this range, making biological degradation the more dominant pathway for breakdown in the environment. unl.edu
Alkaline Conditions (High pH): In basic solutions, degradation can also occur, though the mechanism may differ. While strong base can promote hydrolysis, the degradation profile for some related compounds shows the greatest stability at moderately alkaline pH before increasing again at very high pH. nih.gov
The presence of the amino group in 2-Amino-4-methyl-6-phenyl-1,3,5-triazine can also influence stability. The amino group itself can be protonated at low pH, which would alter the electronic properties of the ring and potentially affect its susceptibility to hydrolysis. tcu.edu
Mechanistic Studies of Dioxane Cycle Hydrolysis
Comprehensive searches of scientific literature and chemical databases did not yield specific studies on the "dioxane cycle hydrolysis" of this compound or its close analogs. The term "dioxane cycle hydrolysis" does not correspond to a standard or recognized chemical process in the reviewed literature.
Generally, the hydrolysis of 1,3,5-triazine derivatives is influenced by factors such as pH and the nature of substituents on the triazine ring. Mechanistic studies on related compounds often describe acid- or base-catalyzed pathways.
Acid-catalyzed hydrolysis typically involves the protonation of a nitrogen atom in the triazine ring, which increases the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack by water.
Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on a ring carbon, leading to the formation of an intermediate that subsequently undergoes ring cleavage.
Dioxane is commonly used as a co-solvent in hydrolysis reactions to increase the solubility of nonpolar substrates in aqueous solutions. zenodo.orgrsc.org Its presence can influence reaction rates by altering the polarity of the solvent medium. zenodo.org However, specific mechanistic studies detailing a "dioxane cycle" in the hydrolysis of aminotriazines are not available.
Due to the absence of specific research on the dioxane cycle hydrolysis of this compound analogs, no detailed research findings or data tables can be provided for this section.
Derivatization Strategies and Analogue Development in 1,3,5 Triazine Research
Design and Synthesis of Substituted 1,3,5-Triazine (B166579) Derivatives
The design and synthesis of substituted 1,3,5-triazine derivatives are primarily dictated by the chemical reactivity of the triazine core. The most prevalent starting material for creating a wide array of substituted triazines is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. mdpi.comwikipedia.org The three chlorine atoms on the triazine ring exhibit differential reactivity, allowing for a stepwise and controlled nucleophilic substitution. This sequential substitution is generally temperature-dependent, with the first chlorine being the most reactive and replaceable at low temperatures (around 0°C), the second at room temperature, and the third requiring elevated temperatures. arkat-usa.org
This reactivity profile is fundamental to the synthesis of asymmetrically substituted triazines. mdpi.com For a compound like 2-Amino-4-methyl-6-phenyl-1,3,5-triazine, its synthesis would conceptually start from a precursor like cyanuric chloride, followed by sequential reactions with appropriate nucleophiles to introduce the amino, methyl, and phenyl groups. The development of derivatives from this core compound would involve further modification of these existing substituents or the initial use of substituted precursors during the primary synthesis. For instance, a variety of 2,4-diamino-1,3,5-triazine derivatives have been synthesized using methods such as the reaction of dicyandiamide (B1669379) with nitriles under microwave irradiation, which is considered a green chemistry approach. researchgate.netrsc.org
| Parameter | Description | Typical Conditions | Reference |
| Starting Material | 2,4,6-trichloro-1,3,5-triazine (Cyanuric Chloride) | N/A | mdpi.comwikipedia.org |
| First Substitution | Replacement of the first chlorine atom | 0°C | arkat-usa.org |
| Second Substitution | Replacement of the second chlorine atom | Room Temperature | arkat-usa.org |
| Third Substitution | Replacement of the third chlorine atom | Elevated Temperatures | arkat-usa.org |
| Green Synthesis | Microwave-assisted reaction of dicyandiamide and nitriles | Microwave Irradiation | researchgate.netrsc.org |
Introduction of Diverse Functional Groups for Property Modulation
The introduction of diverse functional groups onto the 1,3,5-triazine scaffold is a key strategy for modulating the physicochemical and biological properties of the resulting analogues. The electronic and steric nature of the substituents can significantly influence the compound's activity and applications. researchgate.net
Amino and aryl groups are common substituents that can be introduced to the 1,3,5-triazine ring to modulate biological activity. The synthesis of 2,4-diamino-6-aryl-1,3,5-triazines has been achieved through a two-step method, often involving biguanide (B1667054) intermediates, which can be prepared using microwave irradiation. ijpras.com The amino groups on the triazine ring can form crucial hydrogen bonds with biological targets, a feature exploited in the design of enzyme inhibitors. nih.gov
Aryl substitutions can be accomplished through methods like the Suzuki coupling reaction, where a boronic acid is coupled with a chloro-substituted triazine in the presence of a palladium catalyst. nih.gov This allows for the introduction of a wide variety of substituted and unsubstituted aryl groups, which can influence properties such as receptor binding affinity and selectivity. The decoration of the aromatic rings with different substituents can have a significant effect on the biological activity of the triazine derivatives. mdpi.com
| Substitution Type | Synthetic Method | Key Features | Reference |
| Amino | Reaction with biguanide intermediates | Potential for hydrogen bonding | ijpras.comnih.gov |
| Aryl | Suzuki coupling reaction | Introduction of diverse aryl moieties | nih.gov |
The incorporation of other heterocyclic rings, such as thiazole (B1198619) and 1,2,4-triazole (B32235), into the 1,3,5-triazine structure can lead to compounds with novel biological activities. For example, a series of 1,3,5-triazine-based thiazole derivatives have been synthesized and studied for their antimicrobial properties. researchgate.net The synthesis of such compounds often involves multi-step reactions, starting from a functionalized triazine core that is then elaborated to include the thiazole moiety. rsc.orgnih.gov
Similarly, the 1,2,4-triazolo[1,5-a] researchgate.netnih.govresearchgate.nettriazine system, which can be considered a 5-azapurine, is of significant interest due to its structural resemblance to biological purines like adenosine (B11128) and guanine. researchgate.net This allows such compounds to potentially interfere with biological pathways involving these purines. The synthesis of these fused ring systems can be achieved by the annulation of a 1,3,5-triazine ring onto a 1,2,4-triazole scaffold, or vice versa. researchgate.net
The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. mdpi.com In the context of 1,3,5-triazines, fluorinated substituents can be introduced on the aryl rings or as part of alkyl chains. For instance, novel fluorine-substituted 3,5-diamino-6-aryl-1,2,4-triazines have been prepared as analogues of existing drugs. researchgate.net
Phosphorus-containing functional groups can also be incorporated into triazine structures to yield compounds with unique properties. Novel phosphorus compounds bearing fluorine-substituted 1,2,4-triazolo[3,2-c] researchgate.netnih.govresearchgate.nettriazine derivatives have been synthesized and evaluated for their biological activities. researchgate.net The synthetic routes to these compounds may involve the reaction of a halogenated triazine precursor with a functional phosphorus compound. researchgate.net
| Heteroatom Substitution | Rationale | Synthetic Approach | Reference |
| Fluorine | Enhanced metabolic stability and binding affinity | Use of fluorinated building blocks | mdpi.comresearchgate.net |
| Phosphorus | Unique biological and chemical properties | Reaction with functional phosphorus compounds | researchgate.netresearchgate.net |
Combinatorial Synthesis and High-Throughput Approaches to Libraries
Combinatorial chemistry and high-throughput synthesis have become powerful tools for the rapid generation of large libraries of 1,3,5-triazine derivatives for biological screening. mdpi.com The sequential and predictable reactivity of cyanuric chloride makes the 1,3,5-triazine scaffold particularly well-suited for these approaches. By systematically varying the nucleophiles used in the stepwise substitution reactions, a diverse range of compounds can be synthesized.
An orthogonal synthesis approach can be employed to expand the diversity of 1,3,5-triazine libraries to include aryl and alkyl functionalities through C-C bond formation, for example, by using Grignard reagents in solution to prepare substituted triazine building blocks. researchgate.net These building blocks can then be used in subsequent combinatorial steps.
Solid-Phase Methodologies for Triazine Analogue Generation
Solid-phase organic synthesis (SPOS) offers several advantages for the generation of triazine analogue libraries, including the simplification of purification and the potential for automation. In this approach, the triazine scaffold is attached to a solid support, such as a resin, and subsequent reactions are carried out. nih.gov
For example, a solid-phase synthesis of 2,4-diamino-1,3,5-triazines can start from 2,4-dichloro-1,3,5-triazine (B113473) being captured by a resin-bound amine, followed by further amination and cleavage from the resin. researchgate.net This methodology has been successfully used to prepare libraries of galactosyl-1,3,5-triazine compounds as nucleoside analogues. nih.govresearchgate.net The use of solid-phase synthesis can facilitate the production of compound libraries in high purity without the need for extensive purification steps. nih.gov
Computational and Theoretical Investigations of 2 Amino 4 Methyl 6 Phenyl 1,3,5 Triazine Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods can predict molecular structures, energies, and electronic properties with a high degree of accuracy.
The 2-amino-4-methyl-6-phenyl-1,3,5-triazine molecule can theoretically exist in different tautomeric forms, primarily the amino and imino forms. Tautomers are structural isomers that readily interconvert, with the equilibrium between them being highly dependent on their relative stabilities. Computational methods are crucial for evaluating the energetics of these forms.
Theoretical studies on similar acylmethyl-1,3,5-triazines have been performed to clarify structural assignments and relative energies of tautomers. For instance, calculations at the B3LYP/6-31G(d,p) level of theory are used to optimize the structures of different tautomeric forms. The transition state for the amino-imino proton exchange in 1,3,5-triazine (B166579) derivatives, which proceeds through a four-membered ring, has been estimated by DFT calculations to be approximately 50 kcal/mol without solvent assistance, making the process detectable by NMR spectroscopy.
Table 1: Illustrative Relative Energies of Tautomers Calculated by Different Levels of Theory (Hypothetical Data)
| Tautomer | HF (kcal/mol) | B3LYP (kcal/mol) | MP2 (kcal/mol) |
| Amino | 0.00 | 0.00 | 0.00 |
| Imino (Form 1) | 8.5 | 6.2 | 5.8 |
| Imino (Form 2) | 9.1 | 6.8 | 6.3 |
Note: This table is illustrative and based on general trends for amino-triazine systems. The values represent the energy difference relative to the most stable (amino) tautomer.
Density Functional Theory (DFT) is a widely used method to investigate the electronic structure of molecules. Key parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are vital for predicting molecular reactivity. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity.
For various 1,3,5-triazine derivatives, DFT calculations have been employed to compute electronic properties. These studies affirm that charge transfer interactions occur within the molecules, which can be critical for their application in materials science, such as in organic light-emitting diodes (OLEDs). The distribution of electron density and molecular electrostatic potential (MEP) maps, also derived from DFT, help in identifying the regions of the molecule that are susceptible to electrophilic or nucleophilic attack. In amino-substituted triazines, the electron-rich amino groups and the nitrogen atoms of the triazine ring are often key sites for interactions.
Table 2: Predicted Electronic Properties of a Representative Amino-Triazine System (Illustrative Data)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.1 D |
Note: These values are representative for a substituted 1,3,5-triazine and illustrate the typical outputs of a DFT calculation.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interaction.
Docking studies on various 1,3,5-triazine derivatives have revealed their potential to bind to a range of biological targets, including serotonin (B10506) receptors (5-HT6R, 5-HT7R) and adenosine (B11128) receptors (A2A). The modeling identifies key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the receptor's binding pocket.
For example, in studies of 1,2,4-triazine (B1199460) derivatives as adenosine A2A receptor antagonists, the amino-triazine core was found to form critical hydrogen bonding interactions with the side chain of asparagine residue Asn253. The phenyl substituent often occupies a deep hydrophobic pocket flanked by residues like Leu84, Met177, and Trp246. Similarly, docking of 1,3,5-triazine ligands into the 5-HT7 receptor model has shown hydrogen bonds with specific amino acids and π–π stacking hydrophobic interactions. These detailed interaction models are crucial for the rational design of more potent and selective inhibitors.
Molecular docking programs use scoring functions to estimate the binding affinity of a ligand to its receptor, which is often correlated with experimental values like the inhibition constant (Ki). These scores help in ranking different compounds and prioritizing them for synthesis and biological testing.
Studies on novel 1,3,5-triazine derivatives have demonstrated a wide range of affinities for their targets. For instance, certain derivatives designed as 5-HT6R antagonists showed Ki values as low as 11 nM. The orientation of the ligand within the binding site is also a critical outcome of docking studies. The precise positioning of the triazine core and its substituents determines which specific interactions can be formed, directly influencing the binding affinity. For example, the orientation of a phenyl group in a hydrophobic pocket or the ability of an amino group to act as a hydrogen bond donor/acceptor is key to the molecule's biological activity.
Table 3: Example Binding Affinity Data for Triazine Derivatives Against Various Receptors
| Compound Series | Target Receptor | Binding Affinity (Ki) Range | Key Interacting Residues (Example) |
| 1,2,4-Triazines | Adenosine A2A | Sub-micromolar | Asn253, Phe168, Met270 |
| 1,3,5-Triazines | Serotonin 5-HT6R | 11 nM - >1000 nM | Not specified |
| 1,3,5-Triazines | Serotonin 5-HT7R | 8 nM - 18 nM | Not specified |
Source: Data compiled from studies on various triazine derivatives.
Conformational Analysis and Rotational Barriers
The three-dimensional structure and flexibility of a molecule are key determinants of its physical properties and biological activity. Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. For molecules like this compound, rotations around single bonds are of particular interest.
Hindered rotation around the C(triazine)–N(amino) bond is a known phenomenon in amine-substituted s-triazines. This restriction is due to the partial double bond character of the C-N bond, arising from the delocalization of the nitrogen lone pair electrons into the electron-deficient triazine ring. This restricted rotation gives rise to distinct conformers that can be observed and quantified using techniques like variable-temperature NMR spectroscopy and computational methods.
Table 4: Rotational Barriers for C(triazine)-N Bond in Substituted s-Triazines
| Compound Type | Method | Rotational Barrier (ΔG‡) (kcal/mol) |
| N,N-dialkylamino-s-triazines | Experimental (NMR) | 15.1 - 16.0 |
| Monochloro-dialkylamino-s-triazine | Experimental (NMR) | 17.7 |
| Protonated dimethylamino-s-triazine | Experimental (NMR) | 17.5 - 19.3 |
| OLED-relevant triazines | Experimental (NMR) | 11.7 - 14.7 |
Source: Data from studies on various amine-substituted s-triazines.
Variable Temperature NMR Studies for Hindered Rotation
There are no specific variable temperature Nuclear Magnetic Resonance (NMR) studies available in the public domain for this compound. Such studies are crucial for understanding the dynamics of hindered rotation around the amino-triazine and phenyl-triazine bonds. While the principles of using variable temperature NMR to study dynamic processes in molecules, including other triazine derivatives, are well-established, specific experimental data, such as coalescence temperatures and rate constants for this particular compound, have not been reported.
Prediction of Biological Activities (e.g., PASS program)
A search for in silico predictions of the biological activities of this compound, specifically using the Prediction of Activity Spectra for Substances (PASS) program, yielded no results. The PASS program is a tool used to predict a wide range of biological activities based on the structure of a compound. While numerous studies have been conducted on the synthesis and biological evaluation of various 1,3,5-triazine derivatives for applications such as anticancer and antimicrobial agents, specific PASS predictions for this compound are not available in the reviewed scientific literature.
Advanced Characterization Techniques and Structural Elucidation in Research
X-ray Diffraction (XRD) and Crystallography
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of how molecules pack in the solid state. For triazine derivatives, this analysis is crucial for elucidating the nature and contribution of different non-covalent contacts, such as hydrogen bonds and π-π stacking, which govern the supramolecular architecture.
The analysis highlights the prevalence of specific close contacts. For instance, in the crystal structure of the related 2,4-diamino-6-phenyl-1,3,5-triazin-1-ium salt, H···H interactions account for the largest portion of the surface, followed by C···H and O···H interactions. iucr.org This detailed breakdown is instrumental in understanding the forces that stabilize the crystal structure.
Table 1: Percentage Contribution of Intermolecular Contacts for a Related Phenyl-Triazine Salt Data is for the related compound 2,4-diamino-6-phenyl-1,3,5-triazin-1-ium 4-methylbenzenesulfonate (B104242) as a representative example. iucr.org
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 43.5 |
| C···H | 18.7 |
| O···H | 15.9 |
| N···H | 10.9 |
| C···C | 3.9 |
| C···O | 2.3 |
| N···O | 1.6 |
| O···O | 0.3 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and structural details of a compound. For 2-Amino-4-methyl-6-phenyl-1,3,5-triazine, this analysis begins with the determination of its exact molecular mass. The compound's molecular formula is C10H10N4, corresponding to a molecular weight of approximately 186.21 g/mol . alzchem.com In an electron impact (EI) mass spectrum, this would be observed as the molecular ion peak (M+) at an m/z (mass-to-charge ratio) of 186.
Following ionization, the molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments. Analyzing this fragmentation pattern provides a molecular fingerprint that helps confirm the compound's structure. While the specific experimental spectrum for this compound is not detailed in the available literature, a plausible fragmentation pathway can be predicted based on its structure.
Key fragmentation patterns for this compound would likely involve:
Loss of a methyl radical (•CH3): This would result in a significant fragment ion at m/z 171 (M-15).
Loss of the phenyl group (•C6H5): Cleavage of the phenyl ring would lead to a fragment at m/z 109.
Fission of the triazine ring: The heterocyclic ring itself can break apart, leading to a complex pattern of smaller fragments characteristic of the triazine core.
Loss of an amino group (•NH2): This would produce a fragment at m/z 170 (M-16).
The relative abundance of these fragments depends on their stability. The most abundant fragment ion in the spectrum is known as the base peak, and its stability is often a key indicator of the molecule's structure.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Mass Loss |
|---|---|---|
| 186 | [M]+ (Molecular Ion) | - |
| 171 | [M - CH3]+ | -15 |
| 109 | [M - C6H5]+ | -77 |
Thermogravimetric Analysis (TGA) for Thermal Behavior Studies
Thermogravimetric analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to evaluate the thermal stability and decomposition profile of materials. For this compound, TGA provides information on its stability at elevated temperatures and the temperature ranges at which it undergoes thermal degradation.
Studies on various substituted 1,3,5-triazine (B166579) derivatives consistently show that the triazine ring imparts significant thermal stability to the molecule. mdpi.com For example, sym-2,4,6-trisubstituted-s-triazine derivatives have been shown to be thermally stable, with decomposition onset temperatures typically in the range of 240–350 °C. mdpi.com Similarly, other related heterocyclic systems containing the triazine core also exhibit high thermal stability, often remaining stable up to temperatures well above 200 °C. nih.gov A cocrystal of the related compound 2,4-diamino-6-phenyl-1,3,5-triazine was found to be thermally stable up to 180°C. researchgate.net
Based on this data from analogous structures, this compound is expected to be a thermally robust compound. A typical TGA curve would likely show a stable mass plateau up to a high temperature, followed by one or more distinct steps of mass loss corresponding to the decomposition of the molecule. The analysis can determine the initial decomposition temperature (Tonset) and the temperature of maximum decomposition rate, providing a quantitative measure of the compound's thermal stability.
Table 3: Decomposition Temperatures of Related Triazine Compounds
| Compound Type | Decomposition Onset Range (°C) | Reference |
|---|---|---|
| sym-2,4,6-trisubstituted-s-triazines | 240 - 350 | mdpi.com |
| Annelated triazinones | 241 - 296 | nih.gov |
| 2,4-diamino-6-phenyl-1,3,5-triazine cocrystal | Stable up to 180 | researchgate.net |
Applications in Specialized Research Domains
Biological and Pharmaceutical Research (Pre-Clinical Focus)
Derivatives of 1,3,5-triazine (B166579) are a focal point in medicinal chemistry due to their wide-ranging biological activities, which include antimicrobial, antiviral, antimalarial, and anticancer properties. nih.govresearchgate.netmdpi.com The versatility of the triazine core allows for systematic structural modifications, enabling researchers to develop novel compounds with enhanced efficacy and target specificity. mdpi.com
The 1,3,5-triazine nucleus is a foundational structure for a variety of compounds exhibiting significant antimicrobial properties. Investigations have targeted a range of pathogens, with a notable focus on clinically relevant bacterial strains.
Several studies have demonstrated the efficacy of 1,3,5-triazine derivatives against Gram-positive bacteria, including Staphylococcus aureus. eco-vector.comnih.govsphinxsai.com In one study, newly synthesized derivatives of 1,3,5-triazine demonstrated a tangible antimicrobial effect on Staphylococcus aureus P209 in vitro. eco-vector.com Another research effort synthesized a series of 1,3,5-triazine 4-aminobenzoic acid derivatives, some of which showed promising activity against Staphylococcus aureus that was comparable to the antibiotic ampicillin. nih.gov Further research into 2,4,6-trisubstituted-1,3,5-triazines found that derivatives featuring a morpholinyl substituent displayed good in vitro activity against Gram-positive organisms. benthamdirect.com
| Derivative Class | Bacterial Strain | Observed Activity | Reference |
|---|---|---|---|
| 2-(methylthio)-4-phenyl-6-ethyl-1,3,5-triazine analogues | Staphylococcus aureus P209 | Effective antimicrobial action | eco-vector.com |
| 1,3,5-Triazine 4-aminobenzoic acid derivatives | Staphylococcus aureus | Activity comparable to ampicillin | nih.gov |
| 2,4,6-Trisubstituted-1,3,5-triazines (with morpholinyl substituent) | Gram-positive organisms | Good in vitro activity | benthamdirect.com |
The mechanisms through which 1,3,5-triazine derivatives exert their antimicrobial effects are varied. One of the key strategies involves designing these compounds to mimic natural and synthetic antimicrobial peptides, focusing on factors like cationic charge and lipophilicity to disrupt bacterial integrity. nih.gov For some derivatives, the antimicrobial action is linked to the inhibition of essential enzymes. For instance, certain triazine-based compounds have been investigated for their ability to inhibit DNA gyrase, a crucial enzyme for bacterial DNA replication. researchgate.net Additionally, triazine-based peptide dendrimers have been shown to possess remarkable activity against Gram-negative bacteria, potentially by neutralizing the effect of efflux pump machinery, which bacteria use to expel antibiotics. mdpi.comnih.gov
The 1,3,5-triazine scaffold is prominent in the development of novel anticancer agents, with numerous derivatives demonstrating significant cytotoxic and antiproliferative effects across a wide range of human tumor cell lines. derpharmachemica.comnih.gov
Derivatives of 2,4-diamino-1,3,5-triazine have shown notable antitumor activity in vitro. One particular compound, 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile, exhibited remarkable activity against the melanoma MALME-3 M cell line, with a 50% growth inhibition (GI50) value of 3.3 x 10⁻⁸ M. nih.gov
The non-small cell lung cancer (NSCLC) A549 cell line has also been a key target for evaluating 1,3,5-triazine derivatives. japsonline.comresearchgate.net In one study, several tri-amino-substituted 1,3,5-triazine analogues showed higher cytotoxic activity against A549 cells than the conventional chemotherapy drug methotrexate. japsonline.comresearchgate.net Specifically, four compounds demonstrated the highest activity with IC50 values ranging from 28 to 62 nM. japsonline.comresearchgate.net Another study found that a benzyl-substituted triazine derivative (Compound 6b) displayed potent activity against the A549 cell line with an IC50 of 9.61 µM. colab.ws Aziridine-containing 1,3,5-triazine derivatives have also been shown to cause a dose-dependent decrease in the survival of A549 tumor cells. doaj.org
| Derivative Class/Compound | Cancer Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 2,4-Diamino-1,3,5-triazine derivative | Melanoma (MALME-3 M) | GI50 | 3.3 x 10⁻⁸ M | nih.gov |
| Tri-amino-substituted 1,3,5-triazine (Compound 11e) | NSCLC (A549) | IC50 | 28 nM | japsonline.comresearchgate.net |
| Tri-amino-substituted 1,3,5-triazine (Compound 9a) | NSCLC (A549) | IC50 | 42 nM | japsonline.comresearchgate.net |
| Tri-amino-substituted 1,3,5-triazine (Compound 8e) | NSCLC (A549) | IC50 | 50 nM | japsonline.comresearchgate.net |
| Tri-amino-substituted 1,3,5-triazine (Compound 10e) | NSCLC (A549) | IC50 | 62 nM | japsonline.comresearchgate.net |
| Benzyl-piperazine-carboxylate triazine (Compound 6b) | NSCLC (A549) | IC50 | 9.61 µM | colab.ws |
A primary mechanism for the anticancer effects of many 1,3,5-triazine derivatives is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the synthesis of DNA precursors. japsonline.commdpi.com By targeting DHFR, these antifolate drugs disrupt cell proliferation. japsonline.com Molecular docking studies have confirmed that novel dihydro-1,3,5-triazine derivatives bind effectively to human DHFR (hDHFR). japsonline.comnih.gov Several compounds in this class have shown potent hDHFR inhibitory activity, with IC50 values in the low nanomolar range (3.72 nM to 7.46 nM), rivaling the reference drug methotrexate. nih.gov One triazine-benzimidazole compound was identified as a particularly potent inhibitor of mammalian DHFR, with an IC50 value of 2.0 nM. nih.gov
While information on MurF inhibition by 2-Amino-4-methyl-6-phenyl-1,3,5-triazine is not available, the broader 1,3,5-triazine class has been investigated for its ability to inhibit a wide range of other enzymes involved in tumorigenesis, such as the PI3K/mTOR kinase signaling pathway, underscoring the scaffold's versatility in targeting various enzymatic pathways. colab.wsnih.gov
In Vitro Anticancer and Antiproliferative Investigations
Induction of Cytotoxicity in Cellular Models
Derivatives of the 1,3,5-triazine scaffold have demonstrated notable cytotoxic activity against various human cancer cell lines. Research has focused on synthesizing and evaluating series of these compounds to identify potent anti-proliferative agents. For instance, a series of 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles were synthesized and tested for their in vitro antitumor activity. One leading compound from this series showed remarkable activity against the melanoma MALME-3M cell line, with a 50% growth inhibition (GI50) value of 3.3 x 10⁻⁸ M.
Similarly, other studies have synthesized novel s-triazine hydrazone derivatives and evaluated their antiproliferative effects on breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines. Several of these compounds exhibited strong to moderate activity, with IC50 values (the concentration required to inhibit cell viability by 50%) ranging from 1.01 to 18.20 µM in MCF-7 cells and 0.97 to 19.51 µM in HCT-116 cells. mdpi.com The most potent compound in this series, 4,4'-(6-(2-(pyridin-2-ylmethylene)hydrazinyl)-1,3,5-triazine-2,4-diyl) dimorpholine, recorded IC50 values of approximately 1.0 µM in both cell lines. mdpi.com
| Compound Class | Cell Line | Activity Metric | Value | Source |
|---|---|---|---|---|
| Diamino-1,3,5-triazin-2-yl Acetonitrile Derivative | MALME-3M (Melanoma) | GI50 | 3.3 x 10⁻⁸ M | sigmaaldrich.com |
| s-Triazine Hydrazone Derivatives | MCF-7 (Breast Cancer) | IC50 Range | 1.01–18.20 µM | mdpi.com |
| HCT-116 (Colon Carcinoma) | IC50 Range | 0.97–19.51 µM | mdpi.com | |
| 4,4'-(6-(2-(pyridin-2-ylmethylene)hydrazinyl)-1,3,5-triazine-2,4-diyl) dimorpholine | MCF-7 (Breast Cancer) | IC50 | ~1.0 µM | mdpi.com |
| 4,4'-(6-(2-(pyridin-2-ylmethylene)hydrazinyl)-1,3,5-triazine-2,4-diyl) dimorpholine | HCT-116 (Colon Carcinoma) | IC50 | ~1.0 µM | mdpi.com |
Antiviral Research Potential
The 1,3,5-triazine core is a privileged structure in the development of antiviral agents. A study focusing on 2,4,6-trisubstituted symmetrical 1,3,5-triazine derivatives identified compounds with significant activity against herpes simplex virus type 1 (HSV-1). One C3-symmetrical trialkoxy-triazine derivative demonstrated a particularly high selectivity index (SI), which is the ratio of the cytotoxic concentration (IC50) to the effective antiviral concentration (EC50), of 256.6.
Further research into 1,3,5-triazine derivatives containing a morpholine (B109124) group revealed excellent antiviral effects against pseudorabies virus (PRV) and vesicular stomatitis virus (VSV). Two compounds, in particular, exhibited high selectivity indices. For PRV, the SI values were 30.82 and 10.26, while for VSV, the values were 16.19 and 13.22, respectively. These findings highlight the potential of these compounds as promising candidates for further antiviral drug development.
Modulation of Biological Pathways through Molecular Interactions
Triazine derivatives can exert their biological effects by interacting with and modulating key cellular pathways. Research has shown that these compounds can act as inhibitors of crucial enzymes involved in cell signaling and growth. For example, novel diarylamino-1,3,5-triazine derivatives have been synthesized as inhibitors of focal adhesion kinase (FAK), a protein involved in cell adhesion and migration. nih.gov X-ray crystallography confirmed that these compounds bind to the FAK kinase domain in a manner similar to other known inhibitors. nih.gov
In another study, 1,3,5-triazine derivatives were designed to target human adenosine (B11128) receptors (hARs), which play a role in tumor proliferation. mdpi.com Certain synthesized compounds showed good binding affinity for both hA1 and hA3 receptor subtypes. mdpi.com The most potent compound was found to inhibit the viability of lung cancer cell lines by inducing an increase in intracellular reactive oxygen species (ROS) and causing depolarization of the mitochondrial membrane potential. mdpi.com Furthermore, some triazine derivatives have shown inhibitory activity against kinases like PI3K and mTOR, which are central to cell growth and proliferation pathways.
Probing Flavoenzyme Activity through Model Systems
While direct studies on this compound as a probe for flavoenzyme activity are not extensively documented, the chemical principles of related compounds suggest this potential. The core structure of many chemical probes for enzymatic activity relies on electrophilic sites that can react with nucleophilic products of enzyme reactions, such as amines. nih.gov Amine-releasing enzymes, in particular, are prime targets for such probes. nih.gov The triazine ring can be functionalized to act as an electrophilic trap for amine products, leading to a detectable change, such as fluorescence or a color change. This principle has been applied in high-throughput screening to measure the activity of enzymes like aminotransferases and nitrilases. nih.gov Given the adaptable chemistry of the 1,3,5-triazine scaffold, it is plausible to design derivatives of this compound that could function as chemoselective turn-on probes for specific enzymatic activities, potentially including those of flavoenzymes that produce amine products.
Materials Science and Engineering Research
Beyond its biological applications, the 1,3,5-triazine scaffold is a valuable building block in materials science due to its rigidity, thermal stability, and ability to form structured networks.
Polymer and Resin Modification
The 1,3,5-triazine ring is used as a core component to create advanced polymers and resins with enhanced properties. For instance, 2,6-diamino-4-methyl-1,3,5-triazine has been used as a starting material for the synthesis of novel polyimides. uobaghdad.edu.iq These polymers are known for their exceptional thermal stability and are classified as high-performance plastics. uobaghdad.edu.iq By incorporating the triazine unit into the polymer backbone, researchers aim to improve properties like solubility and melting ability. uobaghdad.edu.iq The triazine structure can also be used as a modifier and flexibilizer for formaldehyde (B43269) resins. Furthermore, dichlorotriazine compounds can undergo polycondensation with various diamines to produce polyguanamines, which can form self-standing, transparent films with good thermal properties. researchgate.net
Development of Advanced Functional Materials
Functionalized 1,3,5-triazine derivatives are at the forefront of research into advanced photo- and electroluminescent materials. rsc.org The rigid, electron-deficient triazine core is often combined with electron-donating groups to create molecules with unique photophysical properties. For example, star-shaped and hyper-branched polymers based on 1,3,5-triazine are being explored for applications in multilayer data storage and as fluorescent sensors. rsc.org
Recent research has focused on synthesizing organic blue light emitters based on 2,4,6-triphenyl-1,3,5-triazine (B147588) and carbazole (B46965) derivatives. These materials exhibit high thermal stability and are active in thermally activated delayed fluorescence (TADF), a critical mechanism for highly efficient organic light-emitting diodes (OLEDs). The future of triazine-based functional materials is linked to the creation of advanced chromophores for PhOLEDs, TADF materials, and nonlinear optical (NLO) applications. rsc.org
2
The unique molecular architecture of this compound, characterized by the electron-deficient triazine core and appended functional groups, has prompted its investigation across several specialized fields of materials science and chemistry.
1 Organic Light-Emitting Diode (OLED) Hosts
Derivatives of 1,3,5-triazine are recognized for their significant role in the development of materials for Organic Light-Emitting Diodes (OLEDs), particularly as host materials in phosphorescent OLEDs (PhOLEDs). The electron-deficient nature of the 1,3,5-triazine ring provides high electron mobility, a crucial property for an electron-transport layer (ETL) or host material in OLED devices. This characteristic helps in achieving a balanced injection and transport of charge carriers (holes and electrons) within the emissive layer, which is essential for high efficiency.
Bipolar host materials, which can transport both holes and electrons effectively, have garnered considerable attention for their ability to improve device performance. The molecular design often involves combining an electron-accepting unit, like 1,3,5-triazine, with an electron-donating unit. For instance, linking a carbazole moiety (a hole-transporting unit) to a triazine core can create a bipolar molecule suitable for highly efficient PhOLEDs. While research may not exclusively focus on this compound, the principles apply to this class of compounds. The amino and phenyl groups on the triazine ring can be tailored to fine-tune the material's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to optimize the performance of OLED devices.
2 Gas Sensor Applications
While specific studies detailing the use of this compound in gas sensors are not prevalent, the broader class of 1,3,5-triazine derivatives has shown considerable promise in sensor applications. Triazine-based materials are being explored as signal-transducing components in various sensing platforms. For example, functionalized triazines have been successfully used in fluorescent sensors designed to detect nitro-containing explosives and as proton-controlled optical sensors. rsc.org
The potential for sensor applications stems from the tunable electronic structure and high physicochemical stability of the triazine ring. researchgate.net Polymeric structures derived from triazines, such as tri-s-triazine-based graphitic carbon nitride (g-C3N4), are being investigated as innovative materials for gas sensors due to their unique electronic band structure and large surface area. researchgate.net These properties suggest that molecules like this compound could serve as valuable building blocks for new chemosensors, where the amino and phenyl groups could be functionalized to induce specific interactions with target analytes, leading to detectable optical or electronic signals.
3 Cross-Linkers in Coating Technologies
Triazine derivatives, particularly those bearing amino groups such as benzoguanamine (B160333) (2,4-diamino-6-phenyl-1,3,5-triazine), are well-established as cross-linking agents in the formulation of thermosetting resins and coatings. These compounds can react with polymers containing active hydrogen groups, such as hydroxylated polymers, to form a durable, cross-linked network. This process significantly enhances the thermal and mechanical properties of the resulting material.
These amino resins are integral to baking enamels and other coating technologies where high resistance to environmental factors is required. The cross-linking imparts exceptional hardness and resistance to solvents and weathering. The presence of the amino group on this compound allows it to function similarly, acting as a building block in the synthesis of specialty polymers and contributing to materials with improved performance characteristics.
3 Exploration in Dyes, Pigments, and Optical Data Storage
The structural features of this compound make it a candidate for applications in the formulation of dyes and pigments. The combination of the aromatic phenyl ring, which acts as a chromophore, with the heterocyclic triazine ring can give rise to compounds with vibrant colors and good stability, crucial properties for the textile and printing industries. The unique structure of 2,4-diamino-6-phenyl-1,3,5-triazine, a closely related compound, has been noted for its potential in this area. researchgate.net
Furthermore, the field of optical data storage has seen the exploration of 1,3,5-triazine derivatives. Research has been conducted on hyper-branched and linear polymers based on the triazine scaffold for their potential use in multilayer data storage applications. rsc.org The stability and defined structure of these molecules are advantageous for creating materials capable of storing information at a high density.
4 Host-Guest Chemistry and Supramolecular Assembly
The 1,3,5-triazine scaffold is a fundamental building block in the field of supramolecular chemistry, primarily due to its capacity for molecular recognition and self-assembly. mdpi.comrsc.org These processes are governed by non-covalent interactions, with hydrogen bonding playing a pivotal role. The strategic placement of hydrogen bond donors (like the amino group) and acceptors (the nitrogen atoms in the triazine ring) allows these molecules to form predictable and stable larger structures.
The study of host-guest chemistry involving triazine derivatives explores how these molecules can bind to other complementary molecules with high specificity. This molecular recognition is the basis for creating organized aggregates and functional supramolecular systems. wikipedia.org
1 Hydrogen Bonding Networks and Self-Association
Amino-substituted 1,3,5-triazines are particularly adept at self-association through the formation of multiple hydrogen bonds. The amino groups (-NH2) act as hydrogen bond donors, while the ring nitrogen atoms serve as hydrogen bond acceptors. This donor-acceptor pattern facilitates strong and directional N-H···N interactions between adjacent molecules.
X-ray crystallography studies of related 2,4-diamino-1,3,5-triazine derivatives have confirmed the prevalence of these interactions. researchgate.net These hydrogen bonds lead to the formation of well-defined supramolecular motifs, such as centrosymmetric dimeric associations. rsc.org In these arrangements, two triazine molecules are paired through a distinct R22(8) graph set motif, a common pattern in hydrogen-bonded systems. nih.govnih.gov This robust self-association is a key driver for the formation of larger, ordered structures. The free energy of activation for rotation around the amino-triazine bond can also be influenced by these interactions. researchgate.net
2 Formation of Ordered Aggregates and Nanostructures
The directional and specific nature of the hydrogen bonding in amino-triazines allows for the construction of highly ordered, extended networks in the solid state. The self-association of molecules like 2,4-diamino-6-phenyl-1,3,5-triazine can lead to the formation of supramolecular ribbons or tapes, where molecules are linked in a linear fashion. nih.govnih.gov
Depending on the substituents on the triazine ring, these primary structures can further organize into more complex architectures. Researchers have observed the formation of varied structures ranging from pseudo-honeycomb networks to corrugated rosette layers. researchgate.net This ability to control the assembly of molecules into predictable patterns at the nanoscale opens up possibilities for the "bottom-up" fabrication of novel nanostructures and materials with tailored properties. The modification of hydrogen-bonded systems based on triazines has enabled the non-covalent synthesis of linear polymers and nanostructures.
: Agricultural Science Research
The utility of this compound in agricultural science is primarily rooted in its foundational role as a building block for more complex molecules.
Role as Synthetic Intermediates for Agrochemicals
This compound is recognized as an intermediate in the synthesis of agrochemicals. alzchem.com The 1,3,5-triazine core is a structural motif found in various herbicides. For instance, the related compound 2-Amino-4-methoxy-6-methyl-1,3,5-triazine is a known environmental transformation product of several sulfonylurea herbicides, including Thifensulfuron-methyl, Metsulfuron-methyl, and Prosulfuron. nih.gov This highlights the importance of the aminomethyl-triazine scaffold in the development and lifecycle of agricultural products. The specific structure of this compound provides a versatile platform for further chemical modifications to produce active ingredients for the agricultural industry. alzchem.com
Investigations into Fungal Germination Inhibition
While direct research focusing specifically on the fungal germination inhibition by this compound is not extensively detailed in available literature, the broader class of s-triazine derivatives has been a subject of significant interest for its antifungal properties. Studies on novel 4,6-disubstituted s-triazin-2-yl amino acid derivatives have shown that these compounds can exhibit notable antifungal activity against pathogens such as Candida albicans. nih.gov This line of research suggests that the s-triazine core, a central feature of this compound, is a viable pharmacophore for the development of new antifungal agents. The investigations into these related compounds provide a basis for potential future studies into the specific efficacy of this compound against fungal germination.
: Corrosion Science Research
The presence of nitrogen atoms and the planar phenyl ring in this compound makes it a candidate of interest for corrosion inhibition research. While specific studies on this exact molecule are limited, extensive research on closely related triazine derivatives provides significant insight into the potential mechanisms and efficacy for this class of compounds. The following sections use data from the structurally similar compound 2,4-Diamino-6-methyl-1,3,5-triazine (2-DMT) as a well-documented analogue to illustrate the research methodologies and typical findings in this field.
Efficacy as Corrosion Inhibitors (e.g., for Mild Steel in Acidic Media)
Research on triazine derivatives has demonstrated their effectiveness in protecting metals, such as mild steel, from corrosion in aggressive acidic environments like 0.5 M HCl. researchgate.net The analogue, 2,4-Diamino-6-methyl-1,3,5-triazine (2-DMT), has shown outstanding anti-corrosion performance, with its inhibition efficiency increasing with concentration. researchgate.netsemanticscholar.org Electrochemical studies, including potentiodynamic polarization, indicate that these molecules act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. bohrium.com The high inhibition efficiencies, often exceeding 90%, suggest the formation of a stable, protective film on the metal surface. researchgate.netsemanticscholar.org
Table 1: Corrosion Parameters for Mild Steel in 0.5 M HCl with 2,4-Diamino-6-methyl-1,3,5-triazine (2-DMT) at 298 K
| Inhibitor Conc. (mM) | Corrosion Current Density (i_corr) (mA cm⁻²) | Inhibition Efficiency (η%) |
| 0 (Blank) | 0.5128 | - |
| 0.5 | 0.2155 | 58.0 |
| 1.0 | 0.0983 | 80.8 |
| 5.0 | 0.0715 | 86.0 |
| 10.0 | 0.0386 | 92.4 |
Data sourced from studies on the analogue 2,4-Diamino-6-methyl-1,3,5-triazine. semanticscholar.org
Adsorption Behavior and Surface Interaction Studies
The mechanism of corrosion inhibition by triazine compounds is predicated on their adsorption onto the metal surface, forming a barrier against the corrosive medium. researchgate.net Studies on the adsorption behavior of 2-DMT show that the process is consistent with the Langmuir adsorption isotherm. researchgate.netdergipark.org.tr This model assumes the formation of a monolayer of the inhibitor on the metal surface. e3s-conferences.org The strength and nature of this adsorption can be inferred from thermodynamic parameters. The calculated Gibbs free energy of adsorption (ΔG°_ads) for related compounds often indicates a spontaneous process involving both physical adsorption (physisorption) due to electrostatic interactions and chemical adsorption (chemisorption) involving charge sharing or transfer between the inhibitor molecules and the metal's d-orbitals. bohrium.comresearchgate.net This mixed-mode adsorption leads to the formation of a strong and stable protective layer. researchgate.net
Quantum Chemical Support for Inhibition Mechanisms
Quantum chemical calculations, often employing Density Functional Theory (DFT), provide theoretical support for the experimental results and offer deeper insight into the inhibitor-metal interaction. researchgate.netnih.gov These calculations are used to determine the relationship between the molecular structure of the inhibitor and its protective performance. Key parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) are analyzed. researchgate.net A high E_HOMO value indicates a greater tendency for a molecule to donate electrons to the vacant d-orbitals of the metal, while a low E_LUMO value suggests an ability to accept electrons from the metal surface. researchgate.net The energy gap (ΔE = E_LUMO - E_HOMO) is also a critical indicator; a smaller energy gap generally correlates with higher inhibition efficiency as it facilitates adsorption. researchgate.net
Table 2: Calculated Quantum Chemical Parameters for the Analogue 2,4-Diamino-6-methyl-1,3,5-triazine (2-DMT)
| Parameter | Value (eV) | Implication |
| E_HOMO | -7.1980 | Indicates electron-donating ability |
| E_LUMO | -1.9959 | Indicates electron-accepting ability |
| Energy Gap (ΔE) | 5.2021 | Relates to the reactivity and stability of the inhibitor-metal bond |
Data sourced from theoretical studies on the analogue 2,4-Diamino-6-methyl-1,3,5-triazine. researchgate.net
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Correlating Substituent Effects with Reactivity
The reactivity of the 1,3,5-triazine (B166579) core is significantly influenced by the nature of its substituents. The triazine ring is inherently electron-deficient, and its reactivity towards nucleophiles can be modulated by the electronic properties of the groups attached to it.
In the case of 2-Amino-4-methyl-6-phenyl-1,3,5-triazine, the amino, methyl, and phenyl groups each exert distinct electronic effects. The amino group is a strong electron-donating group, which increases the electron density of the triazine ring, thereby reducing its electrophilicity and reactivity towards nucleophilic attack. Conversely, the phenyl and methyl groups have a more moderate influence.
Studies on related 1,3,5-triazine systems, such as those derived from cyanuric chloride, demonstrate a clear correlation between substituents and reactivity. The substitution of chlorine atoms on a triazine ring by nucleophiles becomes progressively more difficult as more electron-donating groups are introduced. mdpi.comresearchgate.net This principle is directly applicable to understanding the reactivity of this compound. For instance, any further substitution reaction on the triazine ring would be slower compared to a triazine ring bearing electron-withdrawing groups.
The electronic nature of substituents on the phenyl ring also plays a crucial role. An electron-withdrawing group on the phenyl ring would indirectly decrease the electron density on the triazine core, potentially increasing its reactivity. Conversely, an electron-donating group on the phenyl ring would further decrease the ring's electrophilicity.
Table 1: Predicted Effects of Phenyl Substituents on the Reactivity of the Triazine Core
| Substituent on Phenyl Ring | Electronic Effect | Predicted Impact on Triazine Core Reactivity |
|---|---|---|
| Nitro (-NO₂) | Electron-withdrawing | Increase |
| Cyano (-CN) | Electron-withdrawing | Increase |
| Halogen (-Cl, -Br) | Inductively withdrawing, mesomerically donating | Slight Increase/Decrease |
| Methyl (-CH₃) | Electron-donating | Decrease |
Elucidating Structural Features for Enhanced Biological Potency and Selectivity
The biological activity of 1,3,5-triazine derivatives is highly dependent on their substitution pattern. Structure-activity relationship (SAR) studies on various triazine analogs have identified key structural features that contribute to their biological potency and selectivity.
For derivatives of this compound, modifications at the amino group, the methyl group, and the phenyl ring can lead to significant changes in biological activity. For example, in the development of anticancer agents, the introduction of specific side chains at the amino positions of the triazine ring has been shown to enhance cytotoxicity against various tumor cell lines. nih.govnih.gov One study found that a 2,4-diamino-1,3,5-triazine derivative with a bromomethyl group at position 6 exhibited potent antitumor activity. nih.gov
The selectivity of these compounds for specific biological targets, such as enzymes or receptors, is also dictated by their three-dimensional structure and the nature of their substituents. X-ray crystallography and molecular modeling are often employed to understand the interactions between the triazine derivatives and their biological targets, which aids in the design of more selective inhibitors. drugbank.com For instance, incorporating specific hinge-binding moieties can achieve excellent potency and selectivity for certain kinases. drugbank.com
Table 2: Key Structural Modifications and Their Impact on Biological Activity
| Modification Site | Example of Modification | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| Position 2 (Amino group) | N-alkylation | Modulation of receptor binding affinity | researchgate.net |
| Position 4 (Methyl group) | Replacement with other alkyl or aryl groups | Altered steric and electronic properties affecting potency | nih.gov |
| Position 6 (Phenyl group) | Introduction of substituents (e.g., halogens, methoxy) | Enhanced potency and selectivity | nih.govmdpi.com |
Impact of Molecular Lipophilicity on Biological Interactions
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical property that influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. nih.gov It affects a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.gov
For this compound and its derivatives, molecular lipophilicity plays a crucial role in their ability to cross biological membranes and interact with their target sites. A compound that is too hydrophilic may have poor membrane permeability, while a compound that is too lipophilic may exhibit poor solubility, high plasma protein binding, and rapid metabolism. nih.gov
The lipophilicity of this triazine can be fine-tuned by modifying its substituents. For example, introducing non-polar groups, such as longer alkyl chains or halogen atoms, on the phenyl ring will increase lipophilicity. Conversely, adding polar functional groups, such as hydroxyl or carboxyl groups, will decrease lipophilicity. Studies on other heterocyclic systems have shown that a moderate lipophilicity is often optimal for achieving favorable biological activity. nih.govmdpi.com
Analysis of Tautomeric Forms and Their Biological Implications
Amine-substituted 1,3,5-triazines, such as this compound, can exist in different tautomeric forms. Tautomers are isomers that differ in the position of a proton and a double bond. The amino group on the triazine ring can exist in either an amino (-NH₂) form or an imino (=NH) form, with the proton shifting to one of the ring nitrogen atoms.
The relative stability of these tautomers can be influenced by the solvent and the electronic nature of other substituents on the ring. researchgate.netnih.gov It has been suggested that the presence of multiple tautomeric forms in equilibrium could be fundamental to the biological activity of some 1,3,5-triazine derivatives. researchgate.netnih.gov Different tautomers may exhibit different binding affinities for a biological target.
While the amino form is generally predominant for 2-aminotriazines, the existence of the imino tautomer, even in small concentrations, could have significant biological implications. nih.gov Computational studies using Density Functional Theory (DFT) can be employed to predict the stability and equilibrium of different tautomers in various environments. nih.gov
Rational Design Principles for Novel Active Compounds
The rational design of novel active compounds based on the this compound scaffold involves several key principles:
Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD can be used to design molecules that fit precisely into the active site. This approach utilizes computational tools like molecular docking to predict the binding mode and affinity of new derivatives. nih.gov
Pharmacophore Modeling: This involves identifying the essential structural features (pharmacophore) required for biological activity and using this model to design new molecules that possess these features.
Molecular Hybridization: This strategy involves combining the structural features of this compound with other known active scaffolds to create hybrid molecules with potentially enhanced activity or a dual mode of action. nih.gov
ADME/Toxicity Profiling: In silico tools can be used to predict the ADMET properties of designed compounds at an early stage. researchgate.net This helps in prioritizing compounds with favorable drug-like properties for synthesis and further testing.
By applying these principles, researchers can systematically explore the chemical space around the this compound core to develop novel compounds with improved potency, selectivity, and pharmacokinetic profiles.
Environmental Fate and Transformation Studies of 1,3,5 Triazine Derivatives
Persistence and Degradation Pathways in Environmental Systems
Symmetrical triazine (s-triazine) herbicides are known for their persistence in the environment, with half-lives that can range from weeks to months, and in some cases, even years. orst.eduwikipedia.orgmdpi.com The persistence is highly dependent on environmental conditions and the specific chemical structure of the compound. mdpi.comnih.govresearchgate.net The degradation of these compounds in soil and water occurs through a combination of biotic and abiotic processes. springerprofessional.denih.govresearchgate.net
Microbial Degradation: The primary mechanism for the dissipation of triazine herbicides in the environment is microbial degradation. researchgate.net A variety of soil microorganisms, including bacteria and fungi, can utilize triazines as a source of carbon and nitrogen. tandfonline.comresearchgate.net The biodegradation pathways typically involve a series of hydrolytic reactions catalyzed by enzymes from the amidohydrolase superfamily. mdpi.comnih.govumn.edu Key microbial degradation steps include:
N-dealkylation: This process involves the removal of the alkyl groups (like ethyl or isopropyl) from the amino substituents on the triazine ring. mdpi.comtandfonline.comresearchgate.net This is often an initial step in the breakdown of herbicides like atrazine (B1667683) and simazine. tandfonline.com
Dechlorination/Hydroxylation: For chloro-s-triazines like atrazine, a crucial step is the hydrolytic removal of the chlorine atom, which is replaced by a hydroxyl group, forming metabolites such as hydroxyatrazine. researchgate.netethz.ch This reaction detoxifies the herbicide.
Ring Cleavage: Following the removal of side chains, the s-triazine ring itself is cleaved. The common intermediate in this process is cyanuric acid. nih.govumn.eduoup.com Microorganisms possess enzymes, such as cyanuric acid hydrolase, that open the triazine ring. nih.govresearchgate.net The ring is ultimately mineralized into ammonia (B1221849) and carbon dioxide. mdpi.comnih.gov
Abiotic Degradation: Abiotic processes also contribute to the breakdown of 1,3,5-triazine (B166579) derivatives, although often to a lesser extent than microbial action. researchgate.net
Hydrolysis: Chemical hydrolysis can occur, particularly for chloro-s-triazines. This reaction is heavily influenced by pH, being more rapid in acidic or alkaline conditions compared to neutral pH. northcentralfertility.comresearchgate.net Hydrolysis typically results in the replacement of the chlorine atom with a hydroxyl group. researchgate.net
Photolysis: Photodegradation can occur when triazine compounds in surface waters or on soil surfaces are exposed to sunlight. researchgate.netchemicalbook.com Direct photolysis is often slow, but the process can be enhanced by the presence of photosensitizing substances in the water, such as dissolved organic matter (humic acids). researchgate.netcsbsju.edu Photolysis can lead to dealkylation, dechlorination, and hydroxylation of the triazine structure. researchgate.netcsbsju.edu
Identification of Environmental Transformation Products (e.g., from Herbicides)
The degradation of 1,3,5-triazine herbicides leads to the formation of various transformation products, or metabolites, which may themselves be mobile and persistent in the environment. mdpi.com Monitoring these products is crucial for a complete understanding of the environmental impact of the parent compounds.
Common transformation products for widely studied triazine herbicides include:
Dealkylated Metabolites: The microbial N-dealkylation of atrazine results in deethylatrazine (B13485) (DEA) and deisopropylatrazine (B29266) (DIA). researchgate.net Similarly, terbuthylazine (B1195847) degrades to desethyl-terbuthylazine. nih.goviaea.org These metabolites are frequently detected in soil and groundwater. researchgate.net
Hydroxylated Metabolites: The replacement of the chlorine atom with a hydroxyl group forms hydroxylated derivatives, such as hydroxyatrazine from atrazine. researchgate.net These metabolites are generally less phytotoxic and less mobile than their chlorinated parent compounds. cambridge.org
Cyanuric Acid: As a central intermediate in the complete degradation pathway, cyanuric acid is formed from the breakdown of many s-triazine compounds. nih.govoup.comnih.govwikipedia.org It is subsequently metabolized by microorganisms to ammonia and carbon dioxide. mdpi.comumn.edu
| Parent Herbicide | Common Transformation Products | Formation Pathway |
|---|---|---|
| Atrazine | Deethylatrazine (DEA), Deisopropylatrazine (DIA), Hydroxyatrazine | N-dealkylation, Hydrolysis |
| Simazine | Deethylsimazine, Hydroxysimazine | N-dealkylation, Hydrolysis |
| Terbuthylazine | Desethyl-terbuthylazine (DET), Hydroxy-terbuthylazine | N-dealkylation, Hydrolysis |
| Various s-Triazines | Cyanuric Acid | Ring Cleavage Intermediate |
Impact of Environmental Conditions on Compound Behavior
The behavior, persistence, and degradation rate of 1,3,5-triazine derivatives are significantly influenced by a variety of environmental factors. springerprofessional.deresearchgate.net
Soil pH: Soil pH is a critical factor affecting both chemical hydrolysis and microbial activity. northcentralfertility.comokstate.eduno-tillfarmer.comokstate.edu Triazine herbicides tend to be more persistent in neutral to alkaline soils (pH > 7.0) because chemical hydrolysis is slower under these conditions. northcentralfertility.comcambridge.org In acidic soils, hydrolysis is enhanced, leading to faster degradation. researchgate.netcambridge.org Soil pH also affects the adsorption of triazines to soil particles; in low pH soils, they are more tightly adsorbed and thus more susceptible to breakdown. no-tillfarmer.comokstate.edu
Temperature: Higher temperatures generally accelerate the degradation of triazines by increasing the rates of both microbial metabolism and chemical reactions. slideshare.netmdpi.com Conversely, in cool conditions, the persistence of these compounds increases significantly. orst.eduresearchgate.net Studies on atrazine have shown that its half-life can decrease by 3 to 4 times as temperatures rise from 5°C to 35°C. slideshare.net
Soil Moisture: Moisture content influences microbial activity and the availability of the compound for degradation. slideshare.net Dry conditions can significantly slow down microbial degradation, leading to increased herbicide persistence. dpird.wa.gov.au Optimal moisture levels, which support a healthy microbial population, enhance the breakdown of triazines. slideshare.net However, excessive water can lead to leaching of the compounds into groundwater before they can be degraded.
| Environmental Factor | Impact on 1,3,5-Triazine Behavior |
|---|---|
| Soil pH | Increased persistence in neutral to alkaline soils (pH > 7.0). Faster degradation (hydrolysis) in acidic soils. okstate.eduno-tillfarmer.com |
| Temperature | Higher temperatures increase microbial and chemical degradation rates, reducing persistence. slideshare.netresearchgate.net |
| Soil Moisture | Optimal moisture enhances microbial degradation. Dry conditions increase persistence. slideshare.netdpird.wa.gov.au |
| Organic Matter | Higher organic matter increases adsorption, which can reduce bioavailability for degradation and leaching. researchgate.net |
Future Research Directions and Emerging Paradigms for 2 Amino 4 Methyl 6 Phenyl 1,3,5 Triazine
Exploration of Novel Synthetic Pathways and Catalytic Methods
The synthesis of asymmetrically substituted triazines like 2-Amino-4-methyl-6-phenyl-1,3,5-triazine is an area ripe for innovation. Future research will likely focus on moving beyond traditional methods to more efficient, selective, and sustainable synthetic strategies.
Key areas of exploration include:
Iron-Catalyzed Cyclization: The use of affordable and accessible iron catalysts for the cyclization of aldehydes with a nitrogen source like ammonium (B1175870) iodide presents a straightforward, atom-efficient method for creating 2,4,6-trisubstituted 1,3,5-triazines. researchgate.net Adapting this strategy for the controlled synthesis of unsymmetrical triazines is a promising future direction.
Microwave and Ultrasound-Assisted Synthesis: Microwave irradiation and sonochemistry have emerged as powerful green chemistry tools. mdpi.comnih.gov These techniques can dramatically reduce reaction times, often from hours to minutes, and allow for solvent-free conditions or the use of environmentally benign solvents like water. nih.govchim.itrsc.org Future studies could optimize these energy-efficient methods for the high-yield synthesis of the target compound.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control compared to batch reactions. Developing a flow-based synthesis for this compound could enable more efficient and reproducible production for research and potential commercial applications.
Novel Catalytic Systems: Research into new catalytic systems, such as those based on yttrium salts or Lewis acids supported on silica (B1680970) gel, could provide milder and more selective reaction conditions for the cyclotrimerization of nitriles, a fundamental route to the triazine core. chim.it
| Method | Key Advantages | Potential for this compound | Reference |
|---|---|---|---|
| Microwave-Assisted | Rapid reaction times, reduced solvent use, improved yields. | High-throughput synthesis for library generation and optimization. | mdpi.comchim.itrsc.org |
| Sonochemical Approach | Energy efficient, enables use of water as a solvent, short reaction times (e.g., ~5 mins). | Environmentally friendly production with a significantly "greener" profile than classical heating. | nih.gov |
| Iron-Catalyzed Cyclization | Atom-efficient, uses inexpensive and abundant catalyst, operates under air. | Cost-effective and straightforward synthesis from simple precursors. | researchgate.net |
Development of Advanced Computational Models for Predictive Analysis
Computational chemistry is an indispensable tool for accelerating the discovery and optimization of molecules. For this compound, future research will heavily leverage advanced computational models.
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to predict the structural and electronic properties of the molecule with high accuracy. rsc.org This includes determining the most stable conformations, bond lengths, and electronic distribution, which are crucial for understanding its reactivity and potential as a material component. rsc.org
Quantitative Structure-Activity Relationship (QSAR): If this triazine derivative is explored for biological applications, QSAR models can be developed to correlate its structural features with its activity. nih.gov This allows for the in silico design of new, more potent analogs by predicting how modifications to the phenyl, methyl, or amino groups will affect biological outcomes. nih.govmdpi.com
Molecular Docking and Dynamics: These simulations are vital for studying potential interactions with biological targets, such as enzymes or receptors. mdpi.comnih.gov For instance, simulations could predict how this compound might bind to the active site of an enzyme implicated in a disease, guiding the development of new therapeutic agents. nih.govmdpi.com
AI-Driven Discovery: Emerging artificial intelligence and machine learning platforms, such as those used for structure-based lead optimization, can analyze vast datasets to propose novel derivatives with enhanced properties. nih.gov Integrating AI could rapidly identify modifications to the parent structure to improve its function as an inhibitor, material, or catalyst. nih.gov
Integration into Multidisciplinary Research Platforms
The future of chemical research lies in breaking down traditional silos. This compound is an ideal candidate for integration into multidisciplinary platforms that combine synthesis, computation, and high-throughput screening.
An example of such a platform would involve a closed-loop research cycle:
Design: Computational models (QSAR, AI) propose a library of derivatives based on the this compound scaffold, optimized for a specific property (e.g., anticancer activity or fluorescence). nih.gov
Synthesis: Automated or high-throughput synthesis techniques, potentially using flow chemistry or microwave-assisted protocols, are employed to rapidly produce the designed library of compounds.
Screening: The synthesized compounds are subjected to high-throughput biological or materials screening to measure their actual activity or performance.
Analysis & Feedback: The experimental data is fed back into the computational models, refining their predictive accuracy and informing the design of the next generation of molecules. This iterative process accelerates the discovery of lead compounds for specific applications. nih.govnih.gov
Investigation of Advanced Materials Applications (e.g., stimuli-responsive materials)
The rigid, nitrogen-rich 1,3,5-triazine core, combined with its specific substituents, makes this compound an attractive building block for advanced materials.
Organic Light-Emitting Diodes (OLEDs): Triazine derivatives are known to function as excellent electron-accepting units in materials for OLEDs. chim.it By combining the electron-deficient triazine core with electron-donating moieties, it is possible to create bipolar host materials that facilitate balanced charge transport, leading to highly efficient and stable OLEDs. rsc.orgresearchgate.net Future work could explore incorporating the this compound scaffold into such bipolar hosts. researchgate.net
Covalent Organic Frameworks (COFs): COFs are crystalline porous polymers with ordered structures. The triazine ring is a common building block for COFs due to its trigonal symmetry. While the specific substitution pattern of this compound is not symmetrical, its functional groups (amino and phenyl) could be modified to act as linkers for creating novel, stable, amide-linked COFs with unique pore environments for applications in gas separation or catalysis. acs.org
Stimuli-Responsive Materials: The amino group on the triazine ring offers a site for chemical modification and potential responsiveness to stimuli like pH. By incorporating this molecule into a polymer backbone, it may be possible to create materials whose properties (e.g., solubility, conformation) change in response to environmental triggers.
Supramolecular Assemblies: The hydrogen bonding capabilities of the amino group and the π-stacking potential of the phenyl and triazine rings could be exploited to create well-defined supramolecular structures and host-guest assemblies. chim.it
Deeper Mechanistic Studies of Biological Activities
While the specific biological profile of this compound is not extensively detailed, the 1,3,5-triazine scaffold is present in numerous biologically active compounds, including anticancer and antiviral agents. mdpi.commdpi.comnih.gov
Future research should focus on:
Target Identification: If preliminary screenings show biological activity, identifying the specific molecular targets is crucial. Techniques like affinity chromatography, proteomics, and genetic screening can pinpoint the proteins or pathways with which the compound interacts.
Enzyme Inhibition Kinetics: Many triazine derivatives act as enzyme inhibitors. nih.govmdpi.com Detailed mechanistic studies would be needed to determine the mode of inhibition (e.g., competitive, non-competitive) against key enzymes, such as DNA topoisomerase IIα, acetylcholinesterase (AChE), or β-secretase (BACE1), which are targets for cancer and Alzheimer's disease, respectively. nih.govmdpi.comnih.gov
Structural Biology: Obtaining crystal structures of the compound bound to its biological target through X-ray crystallography can provide atomic-level insights into the binding mode. nih.gov This information is invaluable for structure-based drug design, allowing for the rational optimization of the compound to improve its potency and selectivity.
Cellular Pathway Analysis: Investigating the downstream effects of the compound on cellular processes, such as apoptosis, cell cycle arrest, and signal transduction pathways, is essential to understand its full mechanism of action in a biological context. nih.gov
Green and Sustainable Chemistry Innovations for Triazine Systems
The principles of green chemistry are paramount for modern chemical synthesis. Future research on this compound will undoubtedly prioritize sustainability.
Eco-Friendly Solvents: A major focus will be on replacing traditional volatile organic solvents with greener alternatives like water or conducting reactions under solvent-free conditions. mdpi.comchim.it Sonochemical methods have proven particularly effective for promoting reactions in aqueous media. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core green chemistry principle. Catalytic methods, such as the iron-catalyzed cyclization mentioned earlier, are often superior in this regard compared to stoichiometric reactions. researchgate.net
Renewable Feedstocks: While a long-term goal, future research could explore pathways to synthesize the triazine core or its precursors from renewable, bio-based feedstocks rather than petroleum-derived chemicals.
Lifecycle Analysis: A holistic assessment of the environmental impact of the synthesis, from starting materials to waste generation, will become standard. Tools that quantify the "greenness" of a synthetic protocol can be used to compare different methods and guide the development of more sustainable processes. nih.gov
| Principle | Conventional Approach | Green Innovation | Benefit | Reference |
|---|---|---|---|---|
| Solvent Use | Often uses organic solvents (e.g., DMF). | Ultrasound-assisted synthesis in water or solvent-free microwave irradiation. | Reduces volatile organic compound (VOC) emissions and waste. | mdpi.comnih.gov |
| Energy Efficiency | Classical heating requiring prolonged reaction times (hours). | Microwave or ultrasound energy. | Drastic reduction in reaction time (minutes) and energy consumption. | nih.govnih.gov |
| Catalysis | May use stoichiometric reagents. | Use of efficient catalysts like iron salts or supported Lewis acids. | Improves atom economy and reduces waste. | researchgate.netchim.it |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-amino-4-methyl-6-phenyl-1,3,5-triazine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A common approach involves refluxing substituted nitriles or guanidine derivatives with aromatic aldehydes in ethanol or acetic acid under controlled pH (e.g., glacial acetic acid as a catalyst) . For example, refluxing 4-methylphenylacetonitrile with guanidine at 80–100°C for 4–6 hours yields the triazine core. Solvent choice (e.g., ethanol vs. DMF) and stoichiometric ratios (e.g., 1:1 molar ratio of nitrile to guanidine) critically affect purity and yield (typically 60–85%) .
Q. How is this compound characterized, and what spectral benchmarks are used for validation?
- Methodological Answer : Characterization relies on multinuclear NMR (¹H, ¹³C), FT-IR, and elemental analysis. Key spectral markers include:
- ¹H NMR : A singlet at δ 2.35 ppm for the methyl group and aromatic protons at δ 7.45–7.85 ppm for the phenyl substituent .
- ¹³C NMR : A peak at ~165 ppm for triazine carbons and ~21 ppm for the methyl group .
- FT-IR : Stretching bands at ~3400 cm⁻¹ (N–H), ~1600 cm⁻¹ (C=N), and ~1500 cm⁻¹ (aromatic C–C) .
Discrepancies in these benchmarks may indicate impurities or incomplete cyclization .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound derivatives for targeted bioactivity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and 3D-QSAR modeling predict electronic properties (e.g., HOMO-LUMO gaps) and steric interactions critical for bioactivity. For example, substituents at the 4-position (e.g., methyl groups) enhance lipophilicity, improving membrane permeability in antileukemic studies . Reaction path searches using software like Gaussian or ORCA can simulate transition states, reducing trial-and-error in solvent optimization .
Q. How do conflicting spectral data (e.g., NMR shifts) in triazine derivatives arise, and what strategies resolve them?
- Methodological Answer : Discrepancies often stem from dynamic proton exchange (e.g., amino groups) or solvent-induced shifts. For example, DMSO-d₆ may downfield-shift NH protons compared to CDCl₃. To resolve:
- Use variable-temperature NMR to identify exchange broadening.
- Compare with computed NMR spectra (e.g., via ACD/Labs or mzCloud) .
- Cross-validate with X-ray crystallography if crystalline derivatives are available .
Q. What experimental designs are effective for analyzing structure-activity relationships (SAR) in triazine-based antileukemic agents?
- Methodological Answer : Employ factorial design to test variables like substituent electronegativity (e.g., –Cl vs. –OCH₃) and steric bulk. For example:
- Factors : Substituent position (para vs. meta), electronic nature (electron-withdrawing/donating).
- Responses : IC₅₀ values against leukemia cell lines (e.g., K562), LogP for bioavailability .
Statistical tools (e.g., ANOVA) identify dominant factors, while molecular docking (AutoDock Vina) validates binding to targets like BCR-ABL kinases .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activity data for triazine derivatives?
- Methodological Answer : Variability often arises from assay conditions (e.g., cell line heterogeneity, incubation time). Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
